

Application Note: Comprehensive NMR Spectroscopic Analysis of 1,1,3-Trimethylcyclopentane

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Compound of Interest

Compound Name: 1,1,3-Trimethylcyclopentane

Cat. No.: B1620192

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Abstract

This application note provides a detailed guide to the structural elucidation of **1,1,3-trimethylcyclopentane** using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a fundamental building block in organic synthesis and a component in fuel mixtures, a thorough understanding of its molecular structure is crucial. This document outlines optimized protocols for sample preparation and data acquisition for ^1H and ^{13}C NMR, followed by an in-depth analysis of the predicted spectral data. Furthermore, it explains the application of 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to unambiguously assign all proton and carbon signals, thereby confirming the molecular structure.

Introduction

1,1,3-Trimethylcyclopentane (C_8H_{16} , MW: 112.21 g/mol) is a saturated alicyclic hydrocarbon. [1][2] Its structure, featuring a five-membered ring with three methyl substituents, presents a distinct set of proton and carbon environments that can be effectively characterized by NMR spectroscopy. NMR is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of organic molecules.[3] This application note serves as a practical guide for researchers utilizing NMR to characterize **1,1,3-trimethylcyclopentane** and similar substituted cycloalkanes.

Due to the unavailability of published experimental spectra for **1,1,3-trimethylcyclopentane**, this guide will utilize predicted ^1H and ^{13}C NMR data as a basis for the spectral analysis. The principles and methodologies described, however, are directly applicable to the interpretation of experimentally acquired data.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.^[4] The following protocol is recommended for the preparation of a **1,1,3-trimethylcyclopentane** sample for NMR analysis.

Materials:

- **1,1,3-Trimethylcyclopentane** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Glass Pasteur pipette
- Small vial
- Glass wool

Protocol:

- **Sample Weighing:** For a standard ^1H NMR spectrum, weigh approximately 5-25 mg of the **1,1,3-trimethylcyclopentane** sample into a clean, dry vial. For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.^{[5][6]}
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial containing the sample.^[5] CDCl_3 is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct deuterium lock signal.^[5]

- **Filtration:** To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.^[4] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz spectrometer.

Parameter	¹ H NMR	¹³ C NMR	COSY	HSQC
Pulse Program	zg30	zgpg30	cosygpcqf	hsqcedetgpsisp2 .2
Solvent	CDCl ₃	CDCl ₃	CDCl ₃	CDCl ₃
Temperature	298 K	298 K	298 K	298 K
Spectral Width (ppm)	-2 to 12	-10 to 220	-2 to 12	F2: -2 to 12, F1: -10 to 220
Acquisition Time (s)	~3-4	~1-2	~0.2-0.3	~0.2-0.3
Relaxation Delay (s)	1.0	2.0	1.5	1.5
Number of Scans	8-16	1024-2048	4-8	8-16
Pulse Width	30°	30°	90°	90°

Spectral Analysis and Structural Elucidation

The structure of **1,1,3-trimethylcyclopentane** with the IUPAC numbering system is shown below. Due to symmetry, there are 6 unique carbon environments and 7 unique proton environments.

Caption: Molecular structure of **1,1,3-trimethylcyclopentane** with IUPAC numbering.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum of **1,1,3-trimethylcyclopentane** shows 6 distinct signals, corresponding to the 6 unique carbon environments in the molecule.

Predicted Chemical Shift (ppm)	Carbon Assignment	Carbon Type	Reasoning for Assignment
~49.0	C3	CH	Methine carbon bearing a methyl group, expected to be downfield.
~45.0	C2	CH ₂	Methylene carbon adjacent to the methine carbon.
~41.0	C5	CH ₂	Methylene carbon adjacent to the quaternary carbon.
~35.0	C1	C	Quaternary carbon, deshielded by the two attached methyl groups.
~29.0	C8	CH ₃	Methyl group attached to the methine carbon (C3).
~26.0	C6, C7	CH ₃	Equivalent methyl groups attached to the quaternary carbon (C1).

¹H NMR Spectrum Analysis

The predicted ^1H NMR spectrum of **1,1,3-trimethylcyclopentane** is expected to show 7 distinct signals.

Predicted Chemical Shift (ppm)	Proton Assignment	Multiplicity	Integration	Reasoning for Assignment
~1.8	H3	Multiplet	1H	Methine proton, expected to be the most downfield of the ring protons.
~1.6	H2a	Multiplet	1H	Diastereotopic proton on C2.
~1.4	H5a	Multiplet	1H	Diastereotopic proton on C5.
~1.3	H4a	Multiplet	1H	Diastereotopic proton on C4.
~1.2	H2b	Multiplet	1H	Diastereotopic proton on C2.
~1.1	H5b	Multiplet	1H	Diastereotopic proton on C5.
~1.0	H4b	Multiplet	1H	Diastereotopic proton on C4.
~0.9	H8	Doublet	3H	Methyl protons coupled to the methine proton H3.
~0.8	H6, H7	Singlet	6H	Equivalent methyl protons on the quaternary carbon, no adjacent protons to couple with.

2D NMR for Structural Confirmation

2D NMR experiments are essential for confirming the assignments made from the 1D spectra.
[7]

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] For **1,1,3-trimethylcyclopentane**, the COSY spectrum would show correlations between adjacent protons in the cyclopentane ring and between the H3 methine proton and the H8 methyl protons.

Caption: Expected ^1H - ^1H COSY correlations for **1,1,3-trimethylcyclopentane**.

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. The HSQC spectrum would show a correlation peak for each C-H bond, allowing for the unambiguous assignment of both the proton and its attached carbon. For example, a cross-peak would be observed between the proton signal at ~1.8 ppm (H3) and the carbon signal at ~49.0 ppm (C3). Quaternary carbons (like C1) will not show a signal in the HSQC spectrum.

Conclusion

This application note has provided a comprehensive framework for the NMR spectroscopic analysis of **1,1,3-trimethylcyclopentane**. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of 1D and 2D NMR spectral interpretation, researchers can confidently elucidate the structure of this molecule. The use of predicted spectral data in this note serves as a valuable guide for the analysis of experimentally obtained spectra. The combination of ^1H , ^{13}C , COSY, and HSQC NMR experiments provides a powerful and self-validating system for the complete structural characterization of **1,1,3-trimethylcyclopentane** and other complex organic molecules.

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